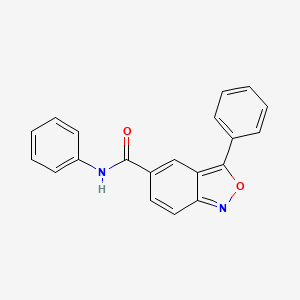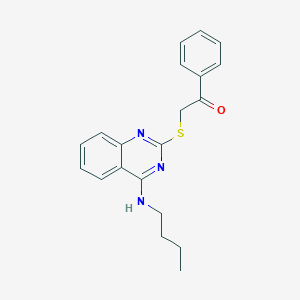
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate” is a derivative of chromen-7-yl diethylcarbamate, which is a class of compounds known as coumarins . Coumarins are often used in the pharmaceutical industry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a chromen-7-yl ring (a benzopyran ring) with a 4-oxo group, a 4-chlorophenyl group attached at the 3-position, and a diethylcarbamate group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions .科学的研究の応用
Chlorophenols and Environmental Impact
Chlorophenols (CPs) have been a subject of extensive study due to their environmental presence and impact. Historically important as chemicals and intermediates, CPs are significant precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between CP concentrations and dioxins, suggesting CPs' role in incomplete combustion and potential pathways for dioxin formation. This knowledge is crucial for understanding and mitigating the environmental impact of CPs in waste management and incineration processes (Peng et al., 2016).
Degradation of Chlorinated Phenols
The degradation of chlorinated phenols by zero-valent iron and bimetals has been a significant area of research, addressing the toxic effects of CPs on humans and the environment. Studies have shown that iron-based bimetallic systems can efficiently dechlorinate CPs, offering insights into processes and mechanisms for the removal of these compounds. This research is vital for developing effective remediation technologies for contaminated water and soil environments (Gunawardana, Singhal, & Swedlund, 2011).
Conductive Polymers and Their Applications
Research into conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), has shown promising applications in various fields, including organic electronics, thermoelectric materials, and biomedical engineering. These materials' electrical conductivity and stability make them suitable for use in devices like solar cells, sensors, and medical implants. The development and enhancement of PEDOT-based materials are crucial for advancing organic electronics and medical devices (Shi et al., 2015).
Anticancer Research
Studies have explored the potential of certain chlorophenyl derivatives in cancer treatment, highlighting compounds with high tumor specificity and low toxicity towards normal cells. This research is pivotal in the search for new anticancer drugs that can offer effective treatment with reduced side effects, indicating the therapeutic potential of chlorophenyl compounds in oncology (Sugita et al., 2017).
特性
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-22(4-2)20(24)26-15-9-10-16-18(11-15)25-12-17(19(16)23)13-5-7-14(21)8-6-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFWSVGRWRURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

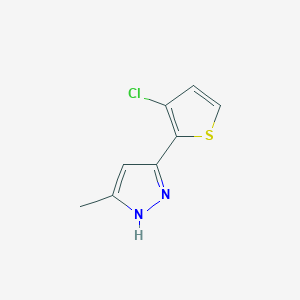
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2665257.png)
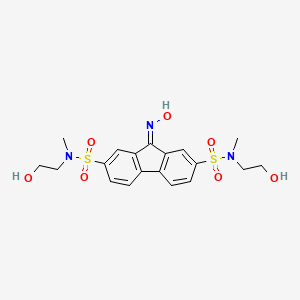

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2665262.png)


![1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2665266.png)
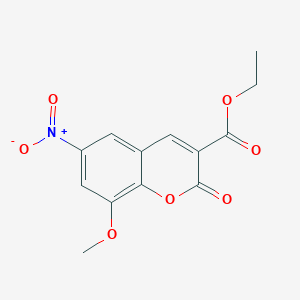
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2665269.png)

